2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cyclohepta[b]thiophene core substituted with two amide groups:
- A benzenesulfonamide moiety at position 2.
- A benzamido group at position 3.
Its structural complexity enables interactions with diverse biological targets, including viral enzymes and mitochondrial proteins.
Properties
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c24-21(27)20-18-12-5-2-6-13-19(18)31-23(20)25-22(28)15-8-7-9-16(14-15)26-32(29,30)17-10-3-1-4-11-17/h1,3-4,7-11,14,26H,2,5-6,12-13H2,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNBMDXKGGVWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions. Industrial production methods often utilize microwave irradiation and rhodium-catalyzed cyclization to achieve high yields and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions, particularly in the presence of catalysts like rhodium or palladium.
Scientific Research Applications
2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels or interact with signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pharmacological and Physicochemical Properties
Table 2: Key Pharmacological Metrics
Key Observations :
- Lipophilicity : Phenylacetamido and chlorophenyl substituents (e.g., ) increase logP, favoring membrane penetration but reducing aqueous solubility.
- Polar Groups : Methoxy or pyridinyl substituents (e.g., ) enhance solubility and target engagement via hydrogen bonding.
- Bioactivity : Anti-HIV and anti-influenza activities correlate with bulky, planar aromatic substituents (e.g., dimethoxybenzamido , methoxybenzamido ).
Biological Activity
The compound 2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound based on diverse research findings and includes data tables summarizing key studies.
Chemical Structure and Synthesis
The compound is characterized by a cyclohepta[b]thiophene core substituted with a benzenesulfonamide and a benzamide moiety. Its synthesis typically involves multi-step organic reactions that yield various derivatives with different biological properties.
Antiproliferative Effects
Research indicates that compounds related to cyclohepta[b]thiophenes exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating several derivatives, including the target compound, it was found that:
- Compound 17 (a close analog) demonstrated potent antiproliferative activity with submicromolar values against A549 (non-small cell lung cancer), OVACAR-4, OVACAR-5, CAKI-1, and T47D cell lines. For instance:
These results suggest that the compound may inhibit cell growth effectively across multiple cancer types.
The mechanism underlying the antiproliferative effects of cyclohepta[b]thiophenes appears to involve:
- Cell Cycle Arrest : Compound 17 induced G2/M phase arrest in A549 cells.
- Apoptosis Induction : The activation of caspases (3, 8, and 9) indicated early apoptosis in treated cells.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division .
In Vivo Studies
In vivo experiments using CT26 murine models demonstrated that compound 17 significantly reduced tumor growth compared to untreated controls. This suggests potential for further development as an anticancer therapeutic agent .
Table 1: Antiproliferative Activity of Compound Analogues
| Compound ID | Cell Line | Cytotoxicity (LC50) | |
|---|---|---|---|
| Compound 17 | A549 | 2.01 | Minimal |
| Compound 17 | OVACAR-4 | 2.27 | Minimal |
| Compound 17 | CAKI-1 | 0.69 | Minimal |
| Compound 17 | T47D | 0.362 | Minimal |
Case Studies
- Study on Cell Lines : In a comprehensive evaluation by the National Cancer Institute (NCI), compound analogues were tested against a panel of 60 human cancer cell lines representing diverse origins. Compound 17 exhibited over growth inhibition in multiple lines .
- Mechanistic Insights : Further investigations into the cellular mechanisms revealed that the compound's ability to induce apoptosis and arrest the cell cycle could be crucial for its anticancer efficacy.
Q & A
Q. Q1: What synthetic strategies are effective for preparing cyclohepta[b]thiophene-3-carboxamide derivatives, and how can reaction conditions be optimized?
A1: Cyclohepta[b]thiophene derivatives are typically synthesized via cyclization reactions using ketones (e.g., cyclohexanone) and thiophene precursors in refluxing solvents like benzene or ethanol. For example, 2-amino derivatives can be prepared by reacting 2-cyanoacetamide with cyclohexanone and ammonium acetate in acetic acid . Key steps include:
- Acylation : Use acyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) in THF or ethanol to introduce substituents .
- Purification : Crystallization from ethanol or isopropyl alcohol is common, with yields ranging from 42% to 78% depending on substituents .
- Optimization : Reaction time (3–6 hours) and temperature (reflux) are critical for minimizing side products.
Q. Q2: How is the structure of this compound confirmed, and what analytical techniques are essential?
A2: Structural confirmation relies on:
- NMR spectroscopy : and NMR provide detailed assignments of cycloheptane protons (δ 1.50–2.75 ppm) and aromatic/amide protons (δ 7.00–10.80 ppm) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calcd. 452.1599 vs. found 452.1652) .
- Melting points : Used as a purity indicator (e.g., 194–196°C for compound 31) .
Advanced Research Questions
Q. Q3: How do structural modifications (e.g., benzenesulfonamide substitution) influence bioactivity, and what mechanistic insights exist?
A3: Substituents like benzenesulfonamide enhance target binding via hydrogen bonding and hydrophobic interactions. For example:
- HIV-1 RNase H inhibition : Derivatives with pyridine or dimethoxybenzamide groups show improved allosteric inhibition due to π-π stacking and polar interactions with the enzyme’s active site .
- Antibacterial activity : Acylated amino groups (e.g., 3-carboxypropionamide) disrupt bacterial membrane synthesis, as seen in MIC values against S. aureus (≤8 µg/mL) .
Q. Q4: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
A4: Common issues and solutions include:
- Impurity in NMR : Recrystallize the product or use gradient HPLC (MeCN:HO) to remove byproducts .
- Low yield : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and monitor reaction progress via TLC .
- Mass spec discrepancies : Verify ionization conditions (ESI vs. EI) and calibrate instruments using standard references .
Q. Q5: What computational methods are used to predict metabolic stability or enzyme interactions for this compound?
A5:
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in HIV-1 RNase H or bacterial targets .
- DFT calculations : Predict redox stability and reactive sites (e.g., thiophene sulfur oxidation) .
- ADME prediction : Tools like SwissADME estimate bioavailability and aldehyde oxidase-mediated metabolism risks .
Experimental Design Considerations
Q. Table 1: Key Parameters for Synthetic Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
